N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine
Description
Molecular and Structural Characteristics
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine has the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.35 g/mol . Its IUPAC name is (2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid , reflecting its stereochemistry at the alpha carbon of the cysteine residue. The compound’s structure includes:
Synonyms and Identifiers
| Property | Value |
|---|---|
| CAS Number | 581076-72-4 |
| PubChem CID | 46783591 |
| SMILES | CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |
| InChI Key | ZLJANJUVOQDAHZ-LBPRGKRZSA-N |
Synonyms include N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine and 3,4-DPMA .
Historical Context in Xenobiotic Metabolism Research
Mercapturic Acid Pathway Evolution
The mercapturic acid pathway, which produces this compound, was first characterized in the 1950s as a detoxification mechanism for reactive electrophiles. Early studies focused on glutathione conjugation, followed by sequential enzymatic processing to form acetylated cysteine S-conjugates. This compound emerged as a specific metabolite in studies of aromatic hydrocarbons, particularly during investigations into the biotransformation of toluene and xylene derivatives.
Relevance to Aromatic Hydrocarbon Metabolism
Research on xylenes (e.g., m-xylene and o-xylene) revealed that their oxidative metabolites undergo glutathione conjugation, followed by enzymatic cleavage and acetylation to yield mercapturic acids. While o-xylene metabolites dominate in such studies, the 3,4-dimethylphenyl derivative highlights the structural diversity of mercapturic acids formed from substituted aromatics.
Role in the Mercapturic Acid Pathway
Metabolic Pathway Steps
The formation of this compound involves four key enzymatic steps:
- Glutathione Conjugation : A glutathione S-transferase (GST) catalyzes the addition of glutathione to the electrophilic center of a 3,4-dimethylbenzene derivative.
- γ-Glutamyl Removal : γ-Glutamyltransferase cleaves the γ-glutamate residue, forming cysteinylglycine S-conjugate.
- Dipeptidase Action : Dipeptidases hydrolyze the glycine residue, yielding cysteine S-conjugate.
- N-Acetylation : Cysteine S-conjugate N-acetyltransferase (NAT8) transfers an acetyl group to the cysteine, producing the final mercapturic acid.
Functional Significance
This compound exemplifies the pathway’s role in detoxifying reactive intermediates. However, mercapturic acids are not always inert: some undergo bioactivation via cysteine S-conjugate β-lyase, generating toxic metabolites. In contrast, this compound is typically excreted in urine, serving as a biomarker for exposure to 3,4-dimethylbenzene derivatives.
Data Tables and Comparative Analysis
Comparative Properties of Related Mercapturic Acids
| Compound | CAS Number | Structure Key Feature | Source Xenobiotic |
|---|---|---|---|
| This compound | 581076-72-4 | 3,4-Dimethylphenyl thioether | 3,4-Dimethylbenzene derivatives |
| N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine | 581076-69-9 | 2,4-Dimethylphenyl thioether | 2,4-Dimethylbenzene derivatives |
| Phenyl mercapturic acid | 404-02-8 | Unsubstituted phenyl thioether | Benzene |
Key Enzymes in the Mercapturic Acid Pathway
| Enzyme Name | Function | Substrate Specificity |
|---|---|---|
| Glutathione S-transferases (GSTs) | Initiates conjugation with glutathione | Broad electrophiles |
| γ-Glutamyltransferase | Removes γ-glutamate from glutathione adduct | Glutathione S-conjugates |
| Cysteine S-conjugate N-acetyltransferase (NAT8) | Acetylates cysteine S-conjugates | Cysteine S-conjugates |
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676238 | |
| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-72-4 | |
| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of L-Cysteine
The synthesis begins with the protection of the primary amine group in L-cysteine. Acetic anhydride is the most common acetylating agent, reacting with L-cysteine in aqueous or polar aprotic solvents (e.g., methanol or dimethylformamide) under mild alkaline conditions (pH 8–9). The reaction typically proceeds at room temperature for 4–6 hours, yielding N-acetyl-L-cysteine (NAC) with >90% efficiency.
Key reaction parameters :
-
Solvent : Methanol or water
-
Temperature : 20–25°C
-
Molar ratio : 1:1.2 (L-cysteine to acetic anhydride)
Side products, such as over-acetylated derivatives, are minimized by controlling stoichiometry and reaction time.
Thioether Formation with 3,4-Dimethylphenyl Bromide
The acetylated intermediate undergoes nucleophilic substitution to introduce the 3,4-dimethylphenyl group. This step requires deprotonation of the thiol group in NAC using a base (e.g., sodium hydroxide or potassium carbonate) followed by reaction with 3,4-dimethylphenyl bromide in a polar solvent.
Optimized conditions :
-
Base : 1.5 equivalents of NaOH
-
Solvent : Methanol or ethanol
-
Reaction time : 12–18 hours at 50–60°C
The thioether linkage forms regioselectively at the sulfur atom, with no observable oxidation to sulfoxides under inert atmospheres.
Reaction Optimization and Byproduct Management
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Methanol enhances nucleophilicity of the thiolate ion, while dimethyl sulfoxide (DMSO) accelerates aryl halide activation. Elevated temperatures (>60°C) risk side reactions, including hydrolysis of the acetyl group or aryl bromide decomposition.
Table 1: Solvent Screening for Thioether Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 50 | 82 | 93 |
| Ethanol | 50 | 78 | 91 |
| DMSO | 60 | 65 | 87 |
| Water* | 25 | 42 | 75 |
*Reaction in water requires phase-transfer catalysts.
Catalytic Enhancements
The addition of potassium iodide (10 mol%) as a catalyst facilitates bromide displacement via the Finkelstein reaction mechanism, improving yields to 88–90%. Catalytic systems involving crown ethers (e.g., 18-crown-6) further enhance ion-pair solubility in nonpolar solvents.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, reducing side products. A typical setup involves:
-
Acetylation module : L-cysteine and acetic anhydride are mixed in a coiled tube reactor (25°C, 10 min residence time).
-
Thioether formation module : NAC and 3,4-dimethylphenyl bromide react in a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A26 OH⁻ form).
Advantages :
-
95% conversion efficiency
-
Reduced solvent waste
Purification and Isolation
Crude product is purified via recrystallization from ethanol/water mixtures or reverse-phase chromatography . Industrial chromatographic systems use C18-modified silica gel with acetonitrile/water gradients, achieving >95% purity.
Table 2: Industrial Purification Methods
| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |
|---|---|---|---|
| Recrystallization | 92 | 78 | 120 |
| Column Chromatography | 98 | 85 | 250 |
| HPLC | 99.5 | 90 | 500 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
Antioxidant Activity
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine exhibits significant antioxidant properties similar to other cysteine derivatives. It has been shown to scavenge free radicals and reactive oxygen species, which are implicated in oxidative stress-related diseases. This activity is particularly relevant for cellular protection against environmental toxins and metabolic byproducts.
Cellular Detoxification
The compound's structural similarity to N-acetyl-L-cysteine suggests its potential role in enhancing glutathione levels, a critical antioxidant in the body. Glutathione plays a vital role in detoxifying harmful substances, making this compound a candidate for further investigation in detoxification therapies.
Drug Development
This compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals. For instance, it has been utilized as a precursor in synthesizing compounds targeting the opioid receptor system, indicating its relevance in pain management therapies .
Case Study 1: Mesenchymal Stem Cell Function Enhancement
A study investigated the effects of N-acetyl-L-cysteine (a related compound) on mesenchymal stem cells derived from patients with prolonged isolated thrombocytopenia (PT). The results indicated that antioxidant treatment improved the function and proliferation of these stem cells by modulating specific signaling pathways (p38 MAPK and p53) . While the study focused on N-acetyl-L-cysteine, the findings suggest that this compound may have similar therapeutic implications.
Research has highlighted the synthesis of various cysteine derivatives for their biological activities. This compound was synthesized through selective modification techniques that preserve the functional properties of cysteine while introducing new functionalities . This approach allows for exploring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Table 1: Structural and Metabolic Profiles of Selected Mercapturic Acid Metabolites
Urinary Levels and Detection
Mercapturic acids are quantified in urine using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key findings for similar metabolites include:
- BMA : Median levels range from 245 to 4090 μg/g creatinine, with higher concentrations in females and older adults .
- DHBMA : Detected at 163.89–273.71 μg/g creatinine in smokers, linked to 1,3-butadiene exposure .
- 2,4-DPMA : Part of a mixture (including 2,4-, 2,5-, and 3,4-dimethylphenyl isomers) with median levels of 6.90–597 μg/g creatinine .
Health Associations
Table 2: Health Implications of Mercapturic Acid Metabolites
Biological Activity
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine (NACDMC) is a derivative of L-cysteine, an amino acid recognized for its significant role in various biological processes. This compound features an acetyl group and a 3,4-dimethylbenzene moiety attached to the sulfur atom of L-cysteine, contributing to its unique biological activities. This article explores the biological activity of NACDMC, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : Approximately 267.34 g/mol
The structure of NACDMC allows it to participate in redox reactions and form disulfide bonds, which are crucial for its biological activity.
Antioxidant Activity
NACDMC exhibits notable antioxidant properties , similar to other cysteine derivatives. This activity is primarily linked to its ability to scavenge free radicals and reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress.
- Free Radical Scavenging : NACDMC can neutralize free radicals, thereby protecting cells from oxidative damage.
- Glutathione Enhancement : It may enhance levels of glutathione, a critical antioxidant in the body, which supports cellular detoxification mechanisms.
Research Findings
Studies suggest that NACDMC's antioxidant activity could be beneficial in mitigating damage caused by environmental toxins and metabolic byproducts. This protective role is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.
Applications in Biochemistry and Pharmacology
NACDMC has several potential applications in biochemistry and pharmacology:
- Cellular Protection : Due to its antioxidant properties, NACDMC may help protect cells from oxidative damage.
- Detoxification Support : Its structural similarity to N-acetyl-L-cysteine suggests it could play a role in enhancing detoxification pathways.
- Potential Therapeutic Agent : Research is ongoing to explore its efficacy as a therapeutic agent in various diseases linked to oxidative stress.
Case Studies
- Oxidative Stress Mitigation : In vitro studies have shown that NACDMC can reduce oxidative stress markers in human cell lines exposed to toxic substances.
- Cancer Research : Preliminary findings indicate that NACDMC may inhibit tumor growth by reducing oxidative stress within tumor microenvironments.
Comparative Analysis with Other Cysteine Derivatives
| Compound Name | Antioxidant Activity | Glutathione Enhancement | Potential Therapeutic Use |
|---|---|---|---|
| This compound | High | Yes | Cancer, neurodegenerative diseases |
| N-Acetyl-L-cysteine | Very High | Yes | Chronic obstructive pulmonary disease (COPD), acetaminophen overdose |
| S-(3,4-Dimethylbenzyl)-L-cysteine | Moderate | No | Limited research |
The biological activity of NACDMC is influenced by its interaction with specific molecular targets:
- Binding Affinity : The acetyl group and dimethylphenyl group enhance the compound's binding affinity to certain enzymes or receptors.
- Redox Reactions : The thiol group (-SH) participates in redox reactions, contributing to its antioxidant capabilities.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine and its regioisomers?
- Methodology : The compound is synthesized via regioselective reactions between N-acetyl-L-cysteine and substituted oxiranes (e.g., 2-(3,4-dimethylphenyl)-oxirane). The reaction yields two regioisomers: N-acetyl-S-[1-(3,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine and N-acetyl-S-[2-(3,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine. Purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) with gradient elution, ensuring isolation of diastereomers in >95% purity .
- Key Considerations : Reaction conditions (temperature, solvent) must be optimized to minimize side products. Structural characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is preferred for sensitivity and specificity. For example:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate mercapturic acids from urine.
- Chromatography : C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation.
- Quantification : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Normalize data to creatinine levels to account for urinary dilution .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite levels between smoking and vaping cohorts?
- Case Study : this compound may exhibit higher concentrations in traditional smokers compared to vapers, as seen with related mercapturic acids (e.g., 3HPMA and DHBMA). However, exceptions like CMEMA (higher in vapers) require investigation into alternative exposure pathways or metabolic routes.
- Methodology :
- Cohort Design : Stratify participants by exposure type (smokers, vapers, non-smokers) and control for confounders (diet, occupational exposure).
- Statistical Analysis : Use non-parametric tests (e.g., Wilcoxon Rank Sum) to compare groups and multivariate regression to adjust for covariates (age, creatinine) .
- Mechanistic Studies : Conduct in vitro assays to assess whether vaping-specific additives (e.g., propylene glycol) alter metabolic pathways .
Q. What challenges arise from structural isomerism in quantifying this compound, and how are they addressed?
- Challenge : Regioisomers (e.g., 1,2- vs. 2,3-substituted derivatives) may co-elute during chromatography, leading to inaccurate quantification.
- Solutions :
- Chromatographic Optimization : Use ultra-high-performance LC (UHPLC) with sub-2 µm particles to enhance resolution.
- MS/MS Differentiation : Leverage unique fragment ions for each isomer. For example, the 1,2-isomer may produce a distinct m/z fragment due to hydroxyl group positioning .
Q. How can metabolite concentrations be linked to health outcomes like respiratory or auditory dysfunction?
- Case Study : DHBMA (a structurally similar mercapturic acid) correlates with high-frequency hearing loss in multivariate models, suggesting oxidative stress as a mechanism.
- Methodology :
- Epidemiological Analysis : Use linear regression to associate urinary metabolite levels with clinical endpoints (e.g., pure-tone audiometry thresholds). Adjust for covariates like age and noise exposure .
- In Vitro/In Vivo Models: Expose cell lines (e.g., cochlear hair cells) to 3,4-dimethylbenzene derivatives and measure reactive oxygen species (ROS) or inflammatory markers (IL-6, TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
